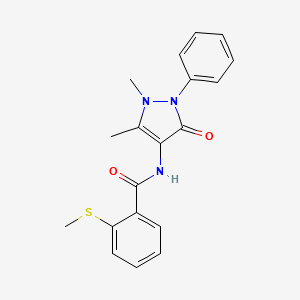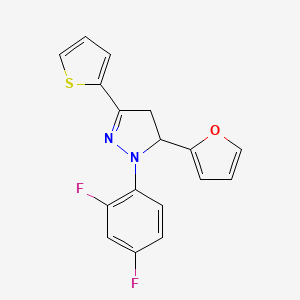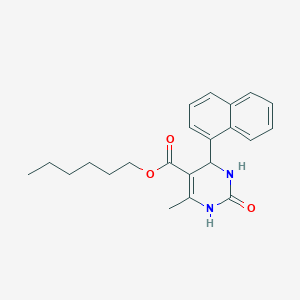![molecular formula C13H16ClN3O2 B5110322 N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide, also known as EPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EPPA belongs to the class of hydrazone derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide is its relatively low toxicity compared to other anti-cancer agents. N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide has been shown to have low cytotoxicity in normal cells, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This limitation can be overcome by developing new formulations or delivery methods for N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide. One area of research could focus on the development of new formulations or delivery methods for N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide to improve its solubility and bioavailability. Another area of research could focus on the development of N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide derivatives with improved anti-cancer or antimicrobial activity. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide and its potential therapeutic applications in other disease states. Overall, the potential therapeutic properties of N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide make it a promising candidate for further research and development in the field of medicinal chemistry.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide involves the reaction of 3-chlorobenzaldehyde with 2-acetylpyridine in the presence of hydrazine hydrate and ethanol. The resulting product is then treated with ethyl acetoacetate to yield N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide as a yellow solid. The overall yield of N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide from this method is approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the anti-cancer effects of N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide. Studies have shown that N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide can inhibit the growth of cancer cells in vitro and in vivo, and can induce apoptosis in cancer cells by activating the caspase pathway. N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide has also been shown to have antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N'-(pentan-3-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-10(4-2)16-17-13(19)12(18)15-11-7-5-6-9(14)8-11/h5-8H,3-4H2,1-2H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPGEYQUCWLKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC1=CC(=CC=C1)Cl)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(pentan-3-ylideneamino)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)

![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)




![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
